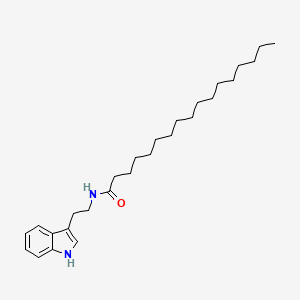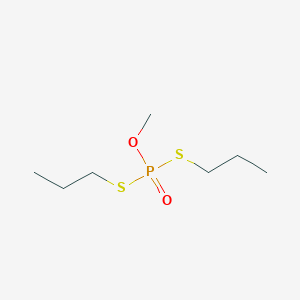
Heptadecanoic acid tryptamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Heptadecanoic acid tryptamide can be synthesized through the reaction of heptadecanoic acid with tryptamine. The process typically involves the activation of the carboxylic acid group of heptadecanoic acid, followed by its reaction with the amine group of tryptamine to form the amide bond. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reagents and conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, would be necessary to achieve high yields and purity.
化学反応の分析
Types of Reactions: Heptadecanoic acid tryptamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4) can be used.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to natural compounds makes it a candidate for studying biological processes.
Industry: Possible use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of heptadecanoic acid tryptamide is not well-documented. its structure suggests that it may interact with biological targets similar to other indole derivatives. The indole ring can engage in various interactions with proteins and enzymes, potentially affecting biological pathways. Further research is needed to elucidate its specific molecular targets and pathways involved .
類似化合物との比較
Heptadecanoic acid tryptamide can be compared with other similar compounds, such as:
N-Heptadecanoyltryptamine: Similar structure but different functional groups.
Margaric acid tryptamide: Another derivative of heptadecanoic acid with slight structural variations.
Uniqueness: this compound’s combination of a long fatty acid chain with an indole ring makes it unique. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
特性
分子式 |
C27H44N2O |
|---|---|
分子量 |
412.7 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]heptadecanamide |
InChI |
InChI=1S/C27H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(30)28-22-21-24-23-29-26-19-17-16-18-25(24)26/h16-19,23,29H,2-15,20-22H2,1H3,(H,28,30) |
InChIキー |
OPWRODKDBZEVLP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)


![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)




![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)



